6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
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Overview
Description
6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a sulfanylidene group attached to a tetrahydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-amino-1-(3-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one
Uniqueness
Compared to similar compounds, 6-amino-1-(3-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKKLHCXPSRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)NC2=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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